molecular formula C14H14BrNZn B14882551 3-(4-Dimethylaminophenyl)phenylZinc bromide

3-(4-Dimethylaminophenyl)phenylZinc bromide

Cat. No.: B14882551
M. Wt: 341.6 g/mol
InChI Key: LGFPLFBOEGMYJK-UHFFFAOYSA-M
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Description

3-(4-DIMETHYLAMINOPHENYL)PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. It is a solution of this compound in THF, a common solvent for organometallic reactions. This compound is known for its reactivity and utility in various chemical transformations, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-dimethylaminophenyl)phenylzinc bromide typically involves the reaction of 3-(4-dimethylaminophenyl)phenyl bromide with zinc in the presence of a suitable activator. The reaction is carried out in THF, which acts as both a solvent and a stabilizer for the organozinc compound. The general reaction can be represented as follows:

3-(4-dimethylaminophenyl)phenyl bromide+Zn3-(4-dimethylaminophenyl)phenylzinc bromide\text{3-(4-dimethylaminophenyl)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 3-(4-dimethylaminophenyl)phenyl bromide+Zn→3-(4-dimethylaminophenyl)phenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity zinc and controlled reaction environments are crucial to prevent contamination and side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-dimethylaminophenyl)phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(0) or palladium(II) complexes are often used as catalysts in cross-coupling reactions.

    Solvents: THF is the preferred solvent due to its ability to stabilize organozinc compounds.

    Reaction Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction and reagents used. In cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Scientific Research Applications

3-(4-dimethylaminophenyl)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-dimethylaminophenyl)phenylzinc bromide in chemical reactions involves the transfer of the phenyl group from zinc to the target molecule. This process is facilitated by the formation of a transient organopalladium intermediate in the case of palladium-catalyzed cross-coupling reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in the substrate.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc Bromide: A simpler organozinc compound used in similar types of reactions.

    3-(4-Morpholinylmethyl)phenylmagnesium Bromide: A Grignard reagent with similar reactivity but different metal center (magnesium instead of zinc).

Uniqueness

3-(4-dimethylaminophenyl)phenylzinc bromide is unique due to the presence of the dimethylamino group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in reactions where electronic effects play a significant role.

Properties

Molecular Formula

C14H14BrNZn

Molecular Weight

341.6 g/mol

IUPAC Name

bromozinc(1+);N,N-dimethyl-4-phenylaniline

InChI

InChI=1S/C14H14N.BrH.Zn/c1-15(2)14-10-8-13(9-11-14)12-6-4-3-5-7-12;;/h3-4,6-11H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

LGFPLFBOEGMYJK-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C[C-]=C2.[Zn+]Br

Origin of Product

United States

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